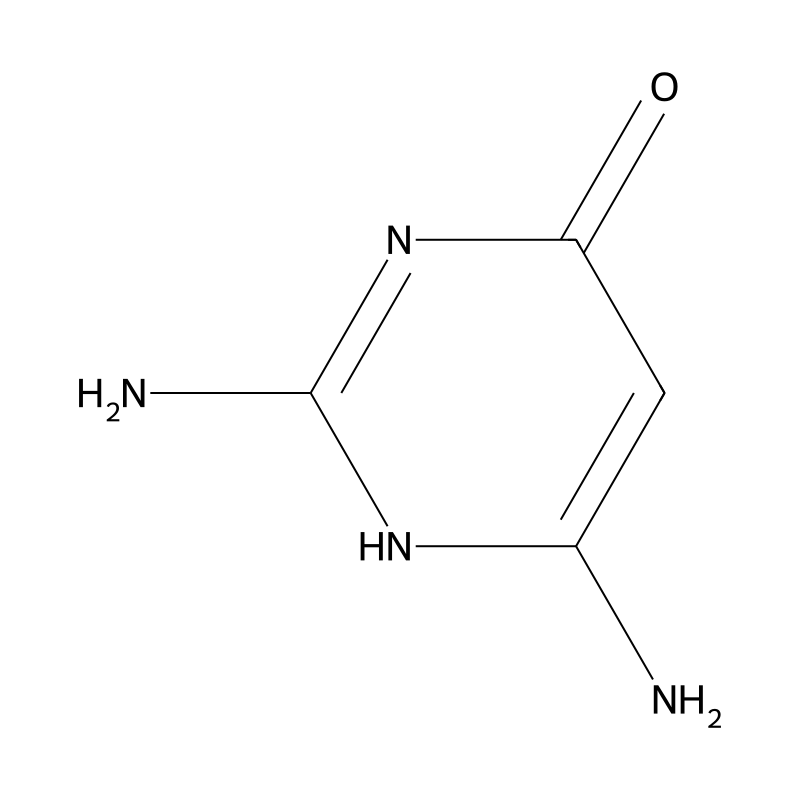2,4-Diamino-6-hydroxypyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Inhibition of GTP Cyclohydrolase I and Tetrahydrobiopterin Synthesis
DAHP acts as a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4) []. BH4 is a crucial cofactor for various enzymes involved in numerous biological functions, including the production of nitric oxide (NO) and the regulation of blood pressure []. By inhibiting GTP cyclohydrolase I, DAHP blocks the synthesis of BH4, allowing researchers to study the effects of BH4 depletion on various cellular processes and disease models [].
Investigation of Nitric Oxide Production and Inflammatory Responses
Since DAHP inhibits BH4 synthesis, a known cofactor for inducible nitric oxide synthase (iNOS), it has been used to study NO production and its role in inflammatory responses. Research suggests that DAHP can suppress NO production in various cell types, including macrophages, endothelial cells, and smooth muscle cells [, ]. This property makes DAHP valuable in investigating the contributions of NO to various inflammatory diseases and exploring potential therapeutic strategies targeting NO pathways.
2,4-Diamino-6-hydroxypyrimidine is a pyrimidine derivative with the molecular formula . This compound features two amino groups at the 2 and 4 positions and a hydroxyl group at the 6 position of the pyrimidine ring. It is recognized for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of pteridines, which are important for various biological processes including nucleotide synthesis and cellular metabolism .
DAHP's mechanism of action involves its interaction with GTP cyclohydrolase I. The amine groups on the molecule are believed to compete with the natural substrate, GTP, for the enzyme's binding site. This competitive binding disrupts the enzyme's ability to convert GTP to 6-hydroxymethylpterin, effectively inhibiting pterin biosynthesis [].
- Toxicity: DAHP can be harmful if swallowed or inhaled. Specific data on its toxicity levels is limited in publicly available scientific publications.
- Flammability: No data on the flammability of DAHP is available in scientific publications.
- Reactivity: DAHP should likely be handled with care as most organic compounds can exhibit some degree of reactivity.
Please Note:
- The information on synthesis and specific safety data is limited due to the potential commercial confidentiality of these aspects.
- Further research may be required to obtain more detailed information on certain properties and safety aspects of DAHP.
The biological activity of 2,4-diamino-6-hydroxypyrimidine is primarily linked to its inhibition of GTP cyclohydrolase I. This inhibition affects the synthesis of tetrahydrobiopterin, a cofactor essential for the production of neurotransmitters such as serotonin and dopamine. The compound has been studied for its potential therapeutic applications in conditions related to neurotransmitter deficiencies . Furthermore, its derivatives have shown promise as fluorescent sensors in detecting metal ions, demonstrating its versatility in biological applications .
Several synthetic routes exist for producing 2,4-diamino-6-hydroxypyrimidine:
- From Guanidine Nitrate and Ethyl Cyanoacetate: This method involves the reaction of guanidine nitrate with ethyl cyanoacetate under specific conditions to yield the target compound .
- Reduction of Nitro Compounds: Another method includes reducing nitro derivatives of pyrimidine using reducing agents such as sodium thiosulfate in formamide and water, leading to high yields of 2,4-diamino-6-hydroxypyrimidine .
- Acylation Reactions: The compound can also be synthesized through acylation reactions where it reacts with various acylating agents under catalytic conditions .
2,4-Diamino-6-hydroxypyrimidine has several notable applications:
- Enzyme Inhibition: As a specific inhibitor of GTP cyclohydrolase I, it is used in biochemical research to study pterin biosynthesis and related metabolic pathways.
- Fluorescent Probes: Its derivatives are utilized as fluorescent sensors for detecting metal ions such as copper(II) in aqueous solutions due to their enhanced photoluminescence properties .
- Potential Therapeutic Uses: Research indicates potential applications in treating neurological disorders linked to neurotransmitter imbalances due to its effect on pteridine synthesis .
Interaction studies involving 2,4-diamino-6-hydroxypyrimidine focus on its binding affinity with GTP cyclohydrolase I and its impact on enzymatic activity. These studies have demonstrated that the compound effectively inhibits enzyme activity, leading to decreased levels of tetrahydrobiopterin and subsequent effects on neurotransmitter synthesis. Additionally, studies on its derivatives as sensors have shown selective interactions with transition metal ions, particularly copper(II), highlighting their potential for environmental monitoring applications .
Several compounds share structural similarities with 2,4-diamino-6-hydroxypyrimidine. The following table compares these compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxyl group at position 4 | Involved in nucleotide synthesis |
| 5-Amino-2-hydroxy-pyrimidine | Hydroxyl group at position 2 | Potentially involved in antimicrobial activity |
| 2,6-Diaminopurine | Amino groups at positions 2 and 6 | Acts as an intermediate in purine metabolism |
| 4-Amino-5-hydroxy-pyrimidine | Hydroxyl group at position 5 | Exhibits weak antibacterial properties |
The uniqueness of 2,4-diamino-6-hydroxypyrimidine lies in its specific inhibition of GTP cyclohydrolase I and its utility as a precursor for developing fluorescent sensors. Its distinct amino and hydroxyl substitutions allow it to interact selectively with biological systems and metal ions.








